molecular formula C13H16 B14298369 Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene CAS No. 113799-99-8

Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene

Cat. No.: B14298369
CAS No.: 113799-99-8
M. Wt: 172.27 g/mol
InChI Key: CBHTZONSHAGWBR-UHFFFAOYSA-N
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Description

Bicyclo[533]trideca-1(11),7,9,12-tetraene is a unique bicyclic compound characterized by its complex ring structure This compound is part of the bicyclic family, which consists of two interconnected rings The specific arrangement of carbon atoms in Bicyclo[53

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated bicyclic compounds.

    Substitution: Electrophilic substitution reactions can occur at specific positions on the bicyclic ring, often using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.

    Substitution: Halogens, sulfonyl chlorides, Lewis acids as catalysts.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated bicyclic compounds.

    Substitution: Halogenated or sulfonylated derivatives.

Scientific Research Applications

Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[5.4.2]trideca-7,9,11,12-tetraene: Another bicyclic compound with a different arrangement of carbon atoms.

    9-Methylbicyclo[5.3.3]trideca-1(11),7,9,12-tetraene: A methylated derivative with similar chemical properties.

Uniqueness

Bicyclo[533]trideca-1(11),7,9,12-tetraene stands out due to its specific ring structure, which imparts unique reactivity and stability

Properties

CAS No.

113799-99-8

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

bicyclo[5.3.3]trideca-1(10),7(13),8,11-tetraene

InChI

InChI=1S/C13H16/c1-2-6-12-8-4-10-13(7-3-1)11-5-9-12/h4-5,8-11H,1-3,6-7H2

InChI Key

CBHTZONSHAGWBR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC=CC(=CC=C2)CC1

Origin of Product

United States

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